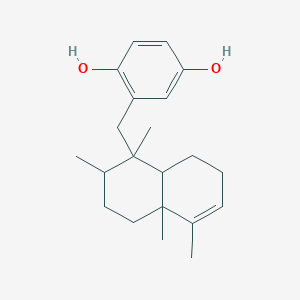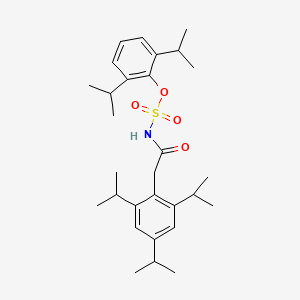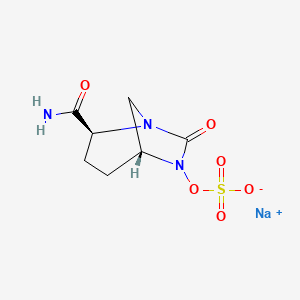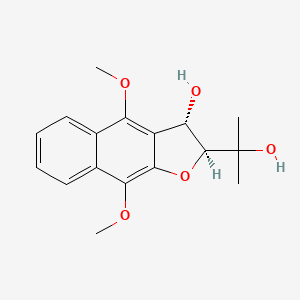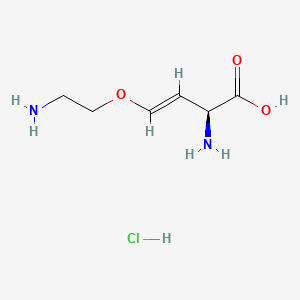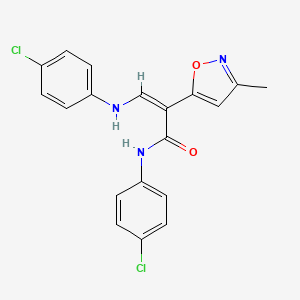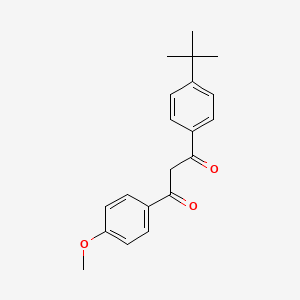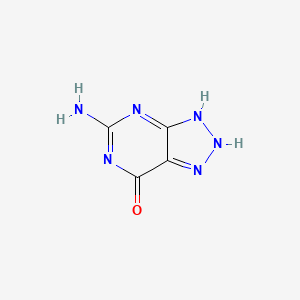
8-Azaguanina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La 8-Azaguanina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de análogos de nucleobases y sus propiedades químicas.
Medicina: La this compound ha sido estudiada por su actividad antineoplásica y se ha utilizado en el tratamiento de la leucemia aguda.
Industria: Se utiliza en el desarrollo de nuevos fármacos inmunomoduladores y otras aplicaciones farmacéuticas.
Mecanismo De Acción
La 8-Azaguanina funciona como un antimetabolito y se incorpora fácilmente a los ácidos ribonucleicos . En las células normales, la enzima hipoxantina-guanina-fosforribosiltransferasa (HGPRTasa) puede incorporar this compound mediante la formación de 8-azaguanosina monofosfato (azaGMP), lo que lleva al bloqueo de la síntesis de nucleótidos de purina . Esta inhibición de la biosíntesis de nucleótidos de purina interrumpe el crecimiento y la proliferación de las células cancerosas .
Safety and Hazards
8-Azaguanine is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
8-Azaguanine plays a significant role in biochemical reactions due to its structural similarity to guanine. It is known to inhibit purine nucleotide biosynthesis by being incorporated into ribonucleic acids. The enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) can incorporate 8-Azaguanine via the formation of 8-azaguanosine monophosphate (azaGMP), leading to the blockage of purine nucleotide synthesis . Additionally, 8-Azaguanine interacts with purine nucleoside phosphorylase, further influencing purine metabolism .
Cellular Effects
8-Azaguanine has profound effects on various types of cells and cellular processes. It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . In normal cells, 8-Azaguanine can be incorporated into ribonucleic acids, disrupting normal cellular functions. It competes with guanine to disturb the modification of tRNA and interferes with the initiation of translation by suppressing the formation of 43S and 80S ribosome initiation complexes, thereby inhibiting protein synthesis .
Molecular Mechanism
The molecular mechanism of 8-Azaguanine involves its incorporation into ribonucleic acids, where it acts as an antimetabolite. This incorporation leads to the inhibition of purine nucleotide biosynthesis. In normal cells, the enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) incorporates 8-Azaguanine via the formation of 8-azaguanosine monophosphate (azaGMP), blocking purine nucleotide synthesis . Additionally, 8-Azaguanine’s cell poisoning action is suggested to be due to an interaction of the charge-transfer type between molecules of 8-Azaguanine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Azaguanine change over time. Studies have shown that 8-Azaguanine can inhibit the growth of several transplantable and spontaneous tumors in mice . The stability and degradation of 8-Azaguanine over time can influence its long-term effects on cellular function. For instance, serum levels of 8-Azaguanine between 30 and 50 pg per ml were noted two minutes after injection, but none was detectable thereafter .
Dosage Effects in Animal Models
The effects of 8-Azaguanine vary with different dosages in animal models. It has been shown to cause retardation of some malignant neoplasms when administered to tumors in animals . The therapeutic potentialities of 8-Azaguanine are influenced by its dosage. High doses of 8-Azaguanine can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
8-Azaguanine is involved in several metabolic pathways, particularly those related to purine metabolism. It functions as an antimetabolite and is easily incorporated into ribonucleic acids . The enzyme hypoxanthine-guanine-phosphoribosyl transferase (HGPRTase) incorporates 8-Azaguanine via the formation of 8-azaguanosine monophosphate (azaGMP), blocking purine nucleotide synthesis . This incorporation disrupts normal purine metabolism and influences metabolic flux and metabolite levels.
Transport and Distribution
8-Azaguanine is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into ribonucleic acids, influencing its localization and accumulation within cells . The equilibrative nucleoside transporter 1 (ENT1) has been identified as a critical transporter for nucleosides, including 8-Azaguanine, in plants . This transporter plays a role in the cellular import and distribution of 8-Azaguanine.
Subcellular Localization
The subcellular localization of 8-Azaguanine is influenced by its incorporation into ribonucleic acids. It can replace a proportion of the guanine residues in ribonucleic acids, affecting its activity and function
Métodos De Preparación
La 8-Azaguanina se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de 5-amino-1,2,3-triazol con formamida bajo condiciones específicas . El compuesto se obtiene típicamente como un polvo cristalino blanco a blanquecino . Los métodos de producción industrial a menudo implican el uso de técnicas avanzadas de síntesis química para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
La 8-Azaguanina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertirla en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución en las que uno o más átomos de la molécula son reemplazados por otros átomos o grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
La 8-Azaguanina es única entre los análogos de purina debido a su estructura específica y actividad biológica. Compuestos similares incluyen:
Guanina: La nucleobase natural a la que se parece mucho la this compound.
6-Mercaptopurina: Otro análogo de purina utilizado en el tratamiento del cáncer.
Tioguanina: Un análogo de purina con propiedades antineoplásicas similares.
La this compound destaca por su incorporación específica al ARN y su mecanismo de acción único en la inhibición de la biosíntesis de nucleótidos de purina .
Propiedades
IUPAC Name |
5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074508 | |
| Record name | 8-Azaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | 8-azaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134-58-7 | |
| Record name | Azaguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-azaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-AZAGUANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-AZAGUANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q150359I72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


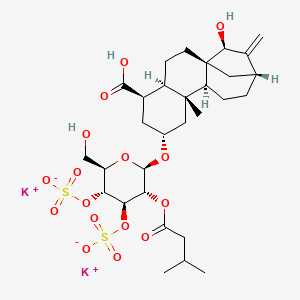
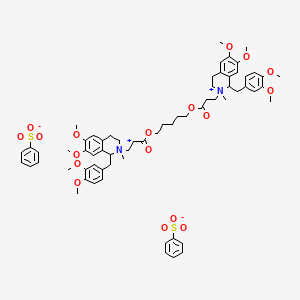



![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
